![molecular formula C9H7N3S B580117 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) CAS No. 18035-06-8](/img/new.no-structure.jpg)
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chlorobenzothiazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function. The compound also modulates amyloid beta aggregation, which is a hallmark of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares the pyrazole core but differs in the fused ring structure, leading to different biological activities and applications.
1H-Pyrazolo[1,5-a]pyrimidine: Another related compound with a different fused ring system, used in various medicinal chemistry applications.
1H-Pyrazolo[3,4-d]pyrimidine: Similar in structure but with distinct chemical properties and reactivity.
The uniqueness of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) lies in its specific structural features that confer unique biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
18035-06-8 |
|---|---|
Molekularformel |
C9H7N3S |
Molekulargewicht |
189.236 |
IUPAC-Name |
7-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-5-11-7-3-2-6-4-10-12-8(6)9(7)13-5/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
OGRDJKZLVQIEJN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C=NN3 |
Synonyme |
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


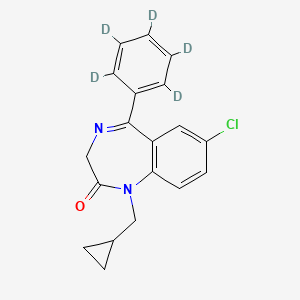
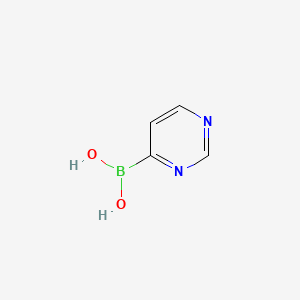
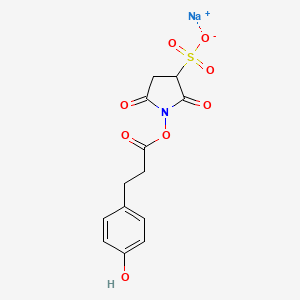




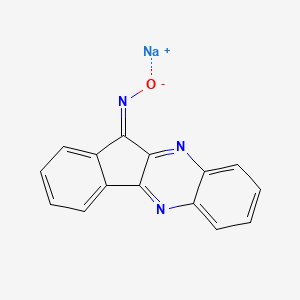
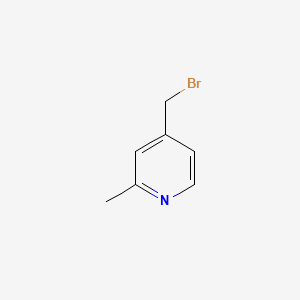
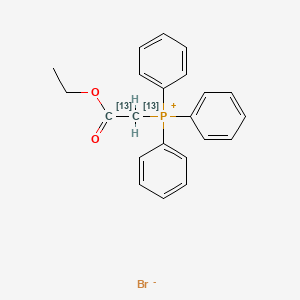

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
